![molecular formula C8H5N3S B1465275 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 1072206-52-0](/img/structure/B1465275.png)
3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. It is considered to be a structural alert with formula C4H4S . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including condensation-like reactions or subsequent functionalization of the thiophene ring . Pyrazole derivatives can also be synthesized through various methods, including the reaction of hydrazines with 1,3-diketones .Chemical Reactions Analysis
The chemical reactions involving thiophene and pyrazole derivatives can be quite diverse, depending on the specific substituents present on the rings. For example, thiophene derivatives can undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene and pyrazole derivatives can vary greatly depending on their specific structure. For example, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Medicinal Chemistry: Anticancer Applications
Thiophene derivatives, such as 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, have shown promise in anticancer research. Their ability to interfere with various biological pathways makes them valuable in designing compounds that can target cancer cells . The pyrazole ring, in particular, is known for its anticancer properties due to its involvement in cell cycle arrest and apoptosis induction .
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are integral to the development of organic semiconductors. Their stable π-conjugated systems allow for efficient charge transport, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Material Science: Corrosion Inhibitors
The application of thiophene derivatives in material science, particularly as corrosion inhibitors, is well-documented. They form protective layers on metals, preventing oxidative damage and extending the lifespan of various industrial components .
Pharmaceutical Industry: Anti-inflammatory Drugs
Thiophene compounds are known to exhibit anti-inflammatory properties. As such, they are used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from pain and inflammation without the side effects associated with steroids .
Polymer Science: Optoelectronic Materials
In polymer science, thiophene derivatives are used in the synthesis of optoelectronic materials. Their incorporation into polymers enhances the materials’ electronic properties, which is crucial for the development of advanced optoelectronic devices.
Medicinal Chemistry: Antimicrobial Agents
The antimicrobial properties of thiophene derivatives make them candidates for developing new antimicrobial agents. Their mechanism of action often involves disrupting microbial cell wall synthesis or interfering with essential enzymes .
Neuropharmacology: CNS Drugs
Central nervous system (CNS) drugs often contain thiophene derivatives due to their psychoactive properties. They can act as modulators of neurotransmitter systems, leading to potential treatments for disorders like anxiety and depression .
Enzyme Inhibition: Kinase Inhibitors
Thiophene derivatives are explored as kinase inhibitors in enzyme inhibition studies. By blocking the action of specific kinases, they can regulate cell signaling pathways, which is crucial in diseases where these pathways are dysregulated .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have been studied for their diverse physiological and pharmacological activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
It is known that pyrazole derivatives can affect a wide range of biochemical pathways, leading to diverse physiological and pharmacological effects .
Result of Action
It is known that certain pyrazole derivatives have exhibited anticancer activities against various cancer cell lines .
Safety and Hazards
Future Directions
Thiophene and pyrazole derivatives continue to attract great interest in both academia and industry due to their diverse applications in medicinal chemistry and material science. The synthesis and characterization of novel thiophene and pyrazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
5-thiophen-3-yl-1H-pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLAKPPVVDLALH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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